2-(5-Bromo-2-methylphenyl)acetic acid 2-(5-Bromo-2-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 854646-94-9
VCID: VC3383582
InChI: InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1)Br)CC(=O)O
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

2-(5-Bromo-2-methylphenyl)acetic acid

CAS No.: 854646-94-9

Cat. No.: VC3383582

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-methylphenyl)acetic acid - 854646-94-9

Specification

CAS No. 854646-94-9
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name 2-(5-bromo-2-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key KZGAACARPAMSTO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)CC(=O)O
Canonical SMILES CC1=C(C=C(C=C1)Br)CC(=O)O

Introduction

Chemical Structure and Physical Properties

2-(5-Bromo-2-methylphenyl)acetic acid is characterized by a phenyl ring substituted with bromine at the 5-position and a methyl group at the 2-position, with an acetic acid moiety attached to the ring. This specific arrangement of functional groups contributes to its unique chemical behavior and applications.

Basic Identification and Properties

2-(5-Bromo-2-methylphenyl)acetic acid is identified by the following properties:

PropertyValue
CAS Number854646-94-9
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
MDL NumberMFCD11840270
AppearanceCrystalline solid
Storage ConditionsRoom temperature
Hazard ClassificationGHS07 (Warning)

The compound features a carboxylic acid group that confers acidic properties and enables various derivatization reactions, while the bromine substituent provides a reactive site for further transformations .

Structural Characteristics

The structural arrangement of 2-(5-Bromo-2-methylphenyl)acetic acid contributes significantly to its chemical behavior. The bromine atom at the 5-position of the phenyl ring serves as an electron-withdrawing group, affecting the electron distribution across the molecule. Meanwhile, the methyl group at the 2-position introduces steric effects that influence the compound's reactivity and conformation.

The acetic acid side chain provides a functional handle for various chemical transformations, including esterification, amidation, and reduction reactions. This combination of features makes the compound particularly valuable as a building block in organic synthesis.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, manufacturers like Angene International Limited and Ambeed likely employ optimized synthetic routes that maximize yield and purity while minimizing waste and environmental impact . These commercial production methods typically involve careful control of reaction conditions to ensure consistent product quality.

Chemical Reactivity and Transformations

Carboxylic Acid Reactivity

As a carboxylic acid derivative, 2-(5-Bromo-2-methylphenyl)acetic acid can undergo typical carboxylic acid reactions:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Reduction to primary alcohols using suitable reducing agents

  • Decarboxylation under appropriate conditions

Bromine-Centered Reactivity

The bromine substituent at the 5-position serves as an important functional handle for further transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)

  • Metal-halogen exchange reactions

  • Nucleophilic aromatic substitution under forcing conditions

  • Reduction to generate the corresponding dehalogenated compound

These transformation possibilities make 2-(5-Bromo-2-methylphenyl)acetic acid a versatile building block in chemical synthesis.

Applications in Chemical Synthesis

Building Block in Organic Synthesis

The compound's functionality makes it valuable as a building block in organic synthesis beyond pharmaceutical applications. The carboxylic acid group can be transformed into various derivatives, while the bromine substituent provides a handle for carbon-carbon bond formation through metal-catalyzed coupling reactions.

Research Significance

Relevance to Medicinal Chemistry

In medicinal chemistry, brominated phenylacetic acid derivatives like 2-(5-Bromo-2-methylphenyl)acetic acid can serve as important scaffolds for developing bioactive compounds. The bromine substituent can be used as a chemical handle for introducing various functionalities, allowing medicinal chemists to explore structure-activity relationships.

The search results suggest potential connections to pharmaceutical development, as related compounds are used in the synthesis of drug intermediates. For example, structurally similar compounds are employed in synthetic pathways leading to canagliflozin intermediates, indicating potential relevance to diabetes treatment research .

Analytical Considerations

For research purposes, the compound is available from chemical suppliers with specified purity levels, typically 97% or higher . Analytical characterization of 2-(5-Bromo-2-methylphenyl)acetic acid typically includes NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm identity and purity.

Safety AspectRecommendation
Personal ProtectionChemical-resistant gloves, safety glasses, lab coat
VentilationUse in well-ventilated area or fume hood
StorageRoom temperature in sealed container
IncompatibilitiesStrong oxidizing agents, strong bases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator